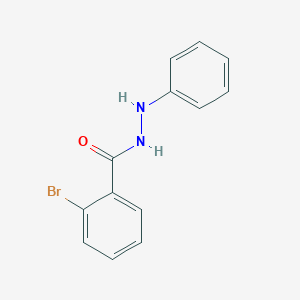![molecular formula C17H20N2O B5706804 N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)
N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide, commonly known as DMBA-N-oxide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
DMBA-N-oxide exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by DMBA-N-oxide has been shown to activate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMBA-N-oxide has been shown to induce DNA damage and mutations, leading to the development of tumors in animal models. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using DMBA-N-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the molecular mechanisms of cancer development and progression. However, the use of DMBA-N-oxide has some limitations. For example, it can be toxic to cells and can induce oxidative stress, which can affect the interpretation of experimental results.
未来方向
There are several future directions related to DMBA-N-oxide research. One potential direction is the development of new drugs targeting oxidative stress and inflammation, which are involved in the development of various diseases. Another potential direction is the development of new animal models that better mimic human diseases, which can improve the translatability of research findings. Additionally, further studies are needed to understand the molecular mechanisms of DMBA-N-oxide-induced DNA damage and mutations, which can provide insights into the development of new cancer therapies.
Conclusion:
In conclusion, DMBA-N-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It can be synthesized through a well-established method and has been widely used in cancer research, neuroscience, and drug development. DMBA-N-oxide exerts its effects through the generation of ROS and the induction of oxidative stress, leading to DNA damage and mutations. While it has some advantages for lab experiments, such as its ability to induce tumors in animal models, it also has some limitations, such as its toxicity to cells. Further studies are needed to explore the potential applications of DMBA-N-oxide in various research fields and to develop new therapies targeting oxidative stress and inflammation.
合成方法
DMBA-N-oxide can be synthesized through the oxidation of N,N-dimethylaniline using m-chloroperbenzoic acid. The resulting product is then reacted with 2-biphenylcarboxylic acid chloride to obtain DMBA-N-oxide. The synthesis method is relatively straightforward and has been well-established in the literature.
科学研究应用
DMBA-N-oxide has been widely used in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, DMBA-N-oxide has been used as a carcinogen to induce tumors in animal models. It has also been used to study the molecular mechanisms of cancer development and progression. In neuroscience, DMBA-N-oxide has been used to study the effects of oxidative stress on neuronal function and the development of neurodegenerative diseases. In drug development, DMBA-N-oxide has been used as a lead compound for the development of new drugs targeting various diseases.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)13-12-18-17(20)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCXMDGBVLZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)


![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)



![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)